molecular formula C12H10FNO3 B11808931 6-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

6-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11808931
M. Wt: 235.21 g/mol
InChI Key: CNXWXGWUWFFVQR-UHFFFAOYSA-N
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Description

6-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a member of the fluoroquinolone family, known for its significant antibacterial properties. This compound is characterized by the presence of a fluorine atom at the 6th position, which enhances its antimicrobial activity. Fluoroquinolones, including this compound, are widely used in the treatment of bacterial infections due to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 2,4-dichloro-5-fluorobenzoylacetate with ammonia or amines under acidic conditions to form the quinoline core . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce production times .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit different biological activities and properties .

Scientific Research Applications

6-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The antibacterial activity of 6-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for the supercoiling and uncoiling of bacterial DNA, processes critical for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct antibacterial properties. The presence of the fluorine atom at the 6th position enhances its ability to penetrate bacterial cells and inhibit DNA gyrase more effectively compared to other fluoroquinolones .

Properties

Molecular Formula

C12H10FNO3

Molecular Weight

235.21 g/mol

IUPAC Name

6-fluoro-1,8-dimethyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C12H10FNO3/c1-6-3-7(13)4-8-10(6)14(2)5-9(11(8)15)12(16)17/h3-5H,1-2H3,(H,16,17)

InChI Key

CNXWXGWUWFFVQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(C=C(C2=O)C(=O)O)C)F

Origin of Product

United States

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